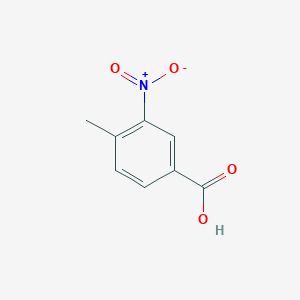

4-Methyl-3-nitrobenzoic acid

Overview

Description

4-Methyl-3-nitrobenzoic acid (C₈H₇NO₄, molecular weight: 181.15 g/mol) is a nitro-substituted aromatic carboxylic acid with a methyl group at the para position relative to the carboxylic acid and a nitro group at the meta position. This structural arrangement confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. It is synthesized via nitration or esterification reactions, as demonstrated in protocols involving methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride . Its vibrational and electronic properties have been extensively characterized using density functional theory (DFT), revealing insights into its nonlinear optical behavior .

Preparation Methods

Nitric Acid Oxidation Method

Reaction Mechanism and Process Design

The nitric acid oxidation method, as detailed in patent CN104447348A, involves the direct oxidation of 2,4-dimethylnitrobenzene using diluted nitric acid under controlled temperature and pressure . While this method targets 3-methyl-4-nitrobenzoic acid, the reaction mechanism provides insights into nitro-group positioning during oxidation. The process comprises eight sequential steps:

-

Feedstock Preparation : A molar ratio of 1:5.5–8.0 between 2,4-dimethylnitrobenzene and nitric acid (30–65% concentration) is established .

-

Oxidation Reaction : Conducted at 100–135°C under 0.8–1.2 MPa pressure for 4–10 hours with vigorous stirring (300 rpm) .

-

Neutralization and Extraction : Sodium carbonate (10%) neutralizes the crude product, followed by xylene extraction to remove unreacted starting material .

Table 1: Optimization Parameters for Nitric Acid Oxidation

| Parameter | Range | Impact on Yield |

|---|---|---|

| Nitric Acid Concentration | 30–65% | Higher concentrations reduce byproducts |

| Molar Ratio (Substrate:HNO₃) | 1:5.5–8.0 | Ratios >1:6 improve conversion |

| Reaction Pressure | 0.8–1.2 MPa | Elevated pressure enhances kinetics |

| Temperature | 100–135°C | 120–130°C optimal for selectivity |

This method achieves yields exceeding 50%, a significant improvement over traditional potassium permanganate-based approaches . The use of recyclable nitric acid reduces environmental impact, with spent acid reprocessed for subsequent batches .

Decolorization and Crystallization

Post-oxidation, activated carbon (120–200 mesh) removes colored impurities at 70°C, critical for pharmaceutical-grade purity . Acidification with 40% nitric acid precipitates the product, which is then washed and dried at 80°C to yield white crystalline powder .

Chromium Trioxide Oxidation Method

Stepwise Thermal Activation

Patent CN103319347B outlines a chromium trioxide (CrO₃)-based oxidation in sulfuric acid, employing a stepwise temperature profile to control reaction kinetics :

-

Initial Reaction Phase : 50°C for 3–6 hours to initiate methyl group oxidation.

-

Intermediate Phase : Temperature escalation to 70°C for 3–8 hours facilitates nitro-group stabilization.

-

Final Oxidation : 90°C for 4–7 hours completes carboxylation .

Table 2: Chromium Trioxide Method Performance Metrics

| Condition | Specification | Yield Outcome |

|---|---|---|

| H₂SO₄ Concentration | 45–55% (wt/vol) | Maximizes CrO₃ solubility |

| Substrate:H₂SO₄ Ratio | 8g:55–95mL | Lower ratios favor completeness |

| NaOH Dissolution | 0.2–0.8M | Prevents product degradation |

Despite achieving moderate yields, this method faces criticism due to chromium waste generation and higher costs associated with heavy metal disposal .

Comparative Analysis of Oxidants

| Oxidant | Yield | Cost Index | Environmental Impact | Scalability |

|---|---|---|---|---|

| HNO₃ (Diluted) | 50–55% | Low | Recyclable spent acid | High |

| CrO₃/H₂SO₄ | 40–45% | High | Toxic Cr(VI) waste | Moderate |

Nitric acid’s superiority in cost and sustainability positions it as the preferred industrial oxidant, though CrO₃ may still be used in niche applications requiring specific regiochemical outcomes .

Regiochemical Considerations in Nitro-Group Positioning

Directed Nitration Strategies

While the cited patents focus on oxidation of pre-nitrated substrates, alternative routes for 4-methyl-3-nitrobenzoic acid could involve nitration of 4-methylbenzoic acid. Key factors influencing nitro-group orientation include:

-

Electronic Effects : The methyl group’s electron-donating nature directs nitration to the meta position relative to the carboxylic acid .

-

Steric Hindrance : Ortho nitration is disfavored due to steric interactions between the nitro group and carboxylic acid .

Solvent and Catalyst Optimization

Mixed-acid systems (HNO₃/H₂SO₄) at 0–5°C enhance para-selectivity, but achieving consistent meta-nitration for this compound remains challenging . Recent advances in zeolite catalysts show promise for improving regioselectivity, though industrial adoption is pending .

Industrial-Scale Process Design

Continuous Flow Reactor Adaptation

Batch processes described in patents face scalability limitations. Transitioning to continuous flow systems could:

-

Reduce reaction times by 30–40% through improved heat transfer .

-

Minimize nitric acid decomposition via precise residence time control .

Waste Management Protocols

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 4-Methyl-3-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

4-Methyl-3-nitrobenzoic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has shown potential in developing anti-inflammatory and analgesic drugs. A significant study highlighted its effectiveness in inhibiting the migration of non-small cell lung cancer (NSCLC) cells, suggesting its potential as an antimetastatic agent. The compound was found to impair epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in cancer cells, which could lead to novel therapeutic strategies against metastasis in lung cancer patients .

Case Study: NSCLC Treatment

- Study Findings : MNBA significantly inhibited EGF-induced cell migration in NSCLC cell lines (A549, H1299, H358).

- Mechanism : The inhibition was linked to impaired cofilin phosphorylation and actin polymerization, critical for cell motility .

Dyes and Pigments

The compound is utilized in the production of dyes and pigments, contributing vibrant colors to textiles and plastics. Its chemical structure allows for effective dyeing processes, which are essential in the fashion and manufacturing industries.

Polymer Chemistry

In polymer chemistry, this compound is employed to develop specialty polymers that exhibit enhanced thermal stability and chemical resistance. These properties are crucial for applications in automotive and aerospace sectors where materials must withstand extreme conditions.

Analytical Chemistry

MNBA serves as a reagent in various analytical techniques. Its ability to react with other substances makes it useful for detecting and quantifying chemical compounds, which is vital for quality control in laboratories.

Environmental Science

Research into the environmental impact of nitro compounds has included this compound. Studies focus on understanding its degradation processes in ecosystems, contributing to environmental health assessments .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Use Cases |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory and analgesic drugs; potential antimetastatic agent | Inhibits NSCLC cell migration |

| Dyes and Pigments | Used in textile and plastic industries for vibrant colors | Essential for dye production |

| Polymer Chemistry | Enhances thermal stability and chemical resistance in specialty polymers | Applications in automotive and aerospace |

| Analytical Chemistry | Acts as a reagent for detection and quantification of substances | Vital for laboratory quality control |

| Environmental Science | Studies degradation processes of nitro compounds | Assesses environmental health impacts |

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrobenzoic acid involves its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring in electrophilic aromatic substitution reactions. The carboxylic acid group can donate hydrogen ions, making it reactive in acid-base reactions .

Comparison with Similar Compounds

Physical Properties

Vapor Pressure

4-Methyl-3-nitrobenzoic acid shows significant discrepancies in vapor pressure measurements compared to structurally related compounds. For example:

| Compound | Vapor Pressure (Pa) (This Work) | Vapor Pressure (Pa) (Monte et al., 2001) |

|---|---|---|

| This compound | 1.90 × 10⁻³ | >1 order of magnitude higher |

| 3-Methyl-4-nitrobenzoic acid | — | ~2 orders of magnitude higher |

These differences arise from methodological variations (e.g., Knudsen mass loss vs. Knudsen effusion mass spectrometry) and extrapolation errors at elevated temperatures .

Solubility and Abraham Model Parameters

The compound’s solubility in organic solvents (e.g., alcohols, esters) and its Abraham solute descriptors highlight its unique solvation behavior:

| Parameter | This compound | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |

|---|---|---|---|

| E (π-electrons) | 1.040 | 0.990 | 0.990 |

| S (Polarizability) | 1.461 | 1.180 | 1.520 |

| A (H-bond acidity) | 0.659 | 0.730 | 0.680 |

| B (H-bond basicity) | 0.521 | 0.520 | 0.400 |

| V (McGowan volume) | 6.434 | 5.601 | 5.770 |

Its higher polarizability (S ) and McGowan volume (V ) compared to nitrobenzoic acid isomers suggest stronger dispersion interactions and larger molecular size .

Chemical Reactivity and Functional Roles

Acidity and Electronic Effects

The electron-withdrawing nitro group and electron-donating methyl group create a push-pull effect, modulating acidity. Compared to 3-nitrobenzoic acid (pKa ~3.5), the methyl substituent in this compound slightly reduces acidity due to steric shielding of the carboxylate group .

Spectroscopic and Optical Properties

Vibrational Modes

DFT studies reveal distinct vibrational frequencies for this compound, including asymmetric NO₂ stretching at 1535 cm⁻¹ and C=O stretching at 1700 cm⁻¹. These differ from 3-nitrobenzoic acid (NO₂ stretch: 1520 cm⁻¹) due to methyl-induced symmetry changes .

Nonlinear Optical Behavior

The first-order hyperpolarizability (β) of this compound (9.104 × 10⁻³⁰ cm⁵/esu) exceeds that of 3-nitrobenzoic acid (8.473 × 10⁻³⁰ cm⁵/esu), attributed to enhanced charge transfer from the methyl group .

Data Tables

Table 1: Key Physical Properties of Nitrobenzoic Acid Derivatives

| Compound | Melting Point (°C) | Vapor Pressure (Pa) | Solubility in Ethanol (mol/L) |

|---|---|---|---|

| This compound | 187–190 | 1.90 × 10⁻³ | 1.10 × 10⁻³ |

| 3-Nitrobenzoic acid | 140–142 | 5.05 × 10⁻³ | 5.57 × 10⁻⁴ |

| 4-Nitrobenzoic acid | 237–239 | — | 1.58 × 10⁻⁴ |

| 3-Methyl-4-nitrobenzoic acid | 489–491 | — | 5.67 × 10⁻⁴ |

Biological Activity

4-Methyl-3-nitrobenzoic acid (MNBA) is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound, with the chemical formula , is classified as a nitroaromatic compound. Its structure features a methyl group and a nitro group attached to a benzoic acid backbone, which influences its reactivity and biological interactions.

Research indicates that MNBA exhibits several mechanisms of action, particularly in the context of inflammation and pain modulation. A study highlighted its role as a nitric oxide (NO) donor, where it was shown to release nitrates upon electrochemical reduction. This process can lead to the generation of NO, which plays a crucial role in various physiological functions, including vasodilation and immune response modulation .

Inhibition of Inflammatory Responses

MNBA has demonstrated significant anti-inflammatory properties in experimental models. Systemic administration in mice resulted in the inhibition of nociceptive responses and reduced paw edema induced by carrageenan. These effects were associated with decreased recruitment of neutrophils and reduced levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while promoting IL-10 production .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects : MNBA reduces inflammation by modulating cytokine production and inhibiting neutrophil recruitment.

- Analgesic Properties : It alleviates pain responses in animal models, suggesting potential use in pain management therapies.

- Anticancer Potential : Preliminary studies indicate that MNBA may inhibit cell migration, which is crucial for cancer metastasis .

Study on Pain and Inflammation

A pivotal study investigated the electrochemical properties of MNBA and its effects on inflammatory pain models. The results indicated that MNBA effectively reduced inflammatory responses through mechanisms involving NO generation and cytokine modulation. The study utilized various voltammetric techniques to elucidate the compound's electrochemical behavior, confirming its potential as an analgesic and anti-inflammatory agent .

Anticancer Activity

In vitro studies have suggested that MNBA may possess anticancer properties by inhibiting cell migration. This activity is particularly relevant in the context of cancer metastasis, where the ability to prevent tumor cells from spreading is crucial for effective treatment strategies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-3-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nitration of p-toluic acid using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts. Alternative methods include mechanochemical nitration using Fe(NO₃)₃ and P₂O₅, which avoids solvent use and achieves high regioselectivity . Key parameters include reaction time (2–5 hours for conventional nitration vs. 6 hours for mechanochemical) and solvent choice (dichloromethane or acetic acid). Yields vary between 60–85% depending on purity of starting materials and post-synthesis purification (e.g., recrystallization in ethanol) .

Q. How do the physicochemical properties of this compound inform its handling and experimental design?

- Key Data :

- Melting point: 187–192°C (lit. range from multiple sources) .

- LogP: 1.9 (indicating moderate hydrophobicity; relevant for solubility in organic solvents) .

- Water solubility: <0.1 g/100 mL at 22°C, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How can discrepancies between experimental and DFT-calculated vibrational spectra be resolved?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G level predicts harmonic vibrational frequencies, but anharmonic effects and basis set limitations lead to overestimations. Scaling factors (e.g., 0.961 for C=O stretching) reduce the root-mean-square (RMS) error to ~11.68 cm⁻¹. Experimental FTIR and Raman spectra (e.g., 1680 cm⁻¹ for nitro group stretching) validate computational adjustments .

- Data Contradictions : Discrepancies in nitro group frequencies (Δ~20 cm⁻¹) arise from crystal packing effects unaccounted for in gas-phase DFT models. Solid-state simulations or periodic boundary conditions improve accuracy .

Q. What strategies optimize crystal growth for nonlinear optical (NLO) applications?

- Crystallization Techniques : The vertical Bridgman-Stockbarger method produces large single crystals by maintaining a steep thermal gradient (2–5°C/cm) and slow cooling rates (0.5–1.0°C/h). Ethanol-water mixtures (3:1 v/v) yield optically transparent crystals with high second-harmonic generation (SHG) efficiency (1.5× urea reference) .

- Challenges : Defects from impurities (e.g., residual nitro precursors) reduce SHG output. Recrystallization with activated charcoal improves purity .

Q. How do vapor pressure measurements reconcile conflicting literature data for environmental fate modeling?

- Experimental vs. Predictive Models : Sub-cooled liquid vapor pressure (PL<sup>sat</sup>) at 298 K is 1.38×10⁻³ Pa via Knudsen effusion mass spectrometry. SIMPOL and Nannoolal methods underestimate/overestimate PL<sup>sat</sup> by 0.8–0.9 orders of magnitude due to inadequate parametrization of nitro-aromatic interactions .

- Implications : Environmental persistence models require experimental PL<sup>sat</sup> values to avoid errors in atmospheric lifetime predictions .

Q. What mechanisms underlie the compound’s anti-metastatic activity in cancer studies?

- In Vivo Findings : At 50 mg/kg (SCID mice), this compound inhibits tumor cell migration by blocking chemokine receptor CXCR4 signaling. Molecular docking studies suggest nitro and carboxyl groups interact with CXCR4’s transmembrane helices (binding energy: −8.2 kcal/mol) .

- Contradictions : Conflicting cytotoxicity data (IC₅₀: 25–100 µM across cell lines) highlight dependency on cellular uptake efficiency. Fluorescent tagging (e.g., FITC conjugates) clarifies intracellular localization .

Q. How do regioselectivity challenges in nitration impact derivative synthesis?

- Case Study : Nitration of p-toluic acid yields 85% 3-nitro-4-methyl isomer under H₂SO₄/HNO₃, but competing 5-nitro products form at higher temperatures (>10°C). Computational modeling (Hammett σ<sup>+</sup> parameters) predicts electrophilic attack at the meta position due to methyl group deactivation .

- Mitigation : Use directing groups (e.g., acetyl protection) or Lewis acids (InCl₃) to enhance para-selectivity in derivative synthesis .

Q. Methodological Recommendations

- Synthetic Optimization : Prioritize mechanochemical nitration for eco-friendly, high-yield routes .

- Spectroscopic Validation : Pair DFT with solid-state NMR to resolve crystal packing effects .

- Environmental Modeling : Use experimental PL<sup>sat</sup> values over predictive algorithms for accuracy .

Properties

IUPAC Name |

4-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEWSMNRCUXQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025642 | |

| Record name | 3-Nitro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prismatic crystals or off-white powder. (NTP, 1992), Solid; [CAMEO] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-3-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-98-0 | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-P-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SVO2C6KJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

369 to 374 °F (NTP, 1992) | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.